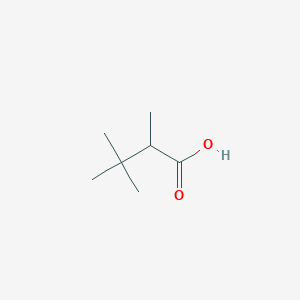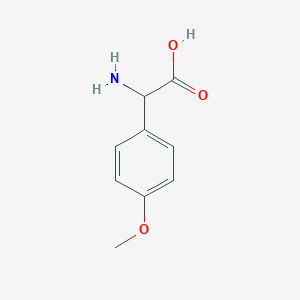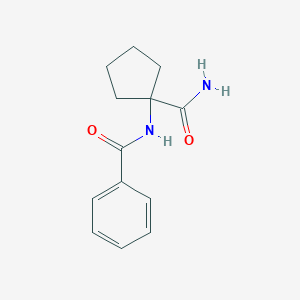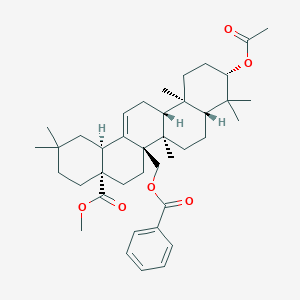
Methyl helicterilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl helicterilate is a natural compound found in the Helicteres isora plant. It has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of methyl helicterilate is not fully understood. However, studies have shown that it can interact with various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation and immune response. Methyl helicterilate has also been shown to interact with various enzymes and proteins involved in cancer cell growth and survival.
Effets Biochimiques Et Physiologiques
Methyl helicterilate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, as well as the growth and survival of cancer cells. It has also been shown to have antioxidant properties, which could potentially be used to protect against oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl helicterilate in lab experiments is that it is a natural compound, which could potentially be safer and more effective than synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for research on methyl helicterilate. One area of research could be its potential use as a treatment for inflammatory diseases, such as arthritis or inflammatory bowel disease. Another area of research could be its potential use as a treatment for various types of cancer. Additionally, further studies could be done to better understand its mechanism of action and potential side effects.
Méthodes De Synthèse
Methyl helicterilate can be synthesized from the Helicteres isora plant through a process of extraction and purification. The plant is harvested and dried, and the leaves and stem are extracted using solvents such as ethanol or methanol. The extract is then purified using techniques such as chromatography to isolate the methyl helicterilate compound.
Applications De Recherche Scientifique
Methyl helicterilate has been studied for its potential use in various scientific research applications. One area of research is its potential as an anti-inflammatory agent. Studies have shown that methyl helicterilate can inhibit the production of inflammatory cytokines, which are involved in the body's immune response to infection or injury.
Another area of research is its potential as an anti-cancer agent. Studies have shown that methyl helicterilate can induce apoptosis, or programmed cell death, in cancer cells. This could potentially be used as a treatment for various types of cancer.
Propriétés
Numéro CAS |
102637-01-4 |
|---|---|
Nom du produit |
Methyl helicterilate |
Formule moléculaire |
C40H56O6 |
Poids moléculaire |
632.9 g/mol |
Nom IUPAC |
methyl (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-6a-(benzoyloxymethyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C40H56O6/c1-26(41)46-32-17-18-37(6)30(36(32,4)5)16-19-38(7)31(37)15-14-28-29-24-35(2,3)20-21-39(29,34(43)44-8)22-23-40(28,38)25-45-33(42)27-12-10-9-11-13-27/h9-14,29-32H,15-25H2,1-8H3/t29-,30-,31+,32-,37-,38+,39-,40-/m0/s1 |
Clé InChI |
ZPQZGHAQCJAOQE-YHMSRXDCSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
Synonymes |
methyl helicterilate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



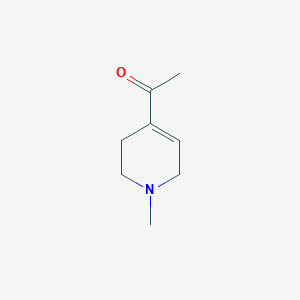
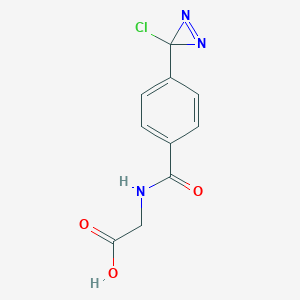
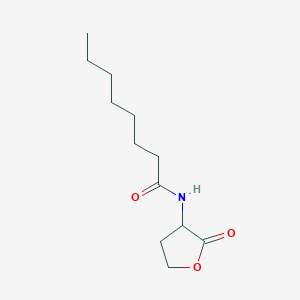
![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)


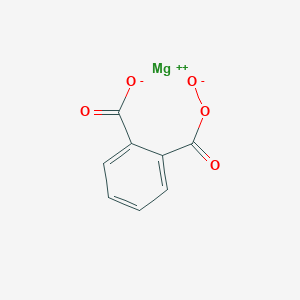

![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
